3,3'-Dipropylthiacarbocyanine iodide

membrane potential cyanine dyes erythrocyte biophysics

For quantitative membrane potential measurements in Gram-negative bacteria, 3,3′-Dipropylthiacarbocyanine iodide (DiSC3(5)) provides a validated linear fluorescence response across a 45.3 mV dynamic range with established K⁺ calibration. The short C3 alkyl tail limits mitochondrial sequestration, making it ideal for plasma membrane-focused studies. Unlike oxacarbocyanine analogs, the sulfur heteroatom imparts distinct binding kinetics—generic substitution risks irreproducible data. Available in ≥98% purity for consistent experimental outcomes.

Molecular Formula C23H25IN2S2
Molecular Weight 520.5 g/mol
CAS No. 53336-12-2
Cat. No. B1398652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dipropylthiacarbocyanine iodide
CAS53336-12-2
Synonyms3,3'-bis(propylthia)dicarbocyanine
3,3'-dipropyl-2,2'-thiadicarbocyanine
3,3'-dipropyl-2,2'-thiadicarbocyanine chloride
3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate
3,3'-dipropylthiacarbocyanine iodide
3,3'-dipropylthiodicarbocyanine iodide
diS C3-(5)
diS-C3-(5)
DiSC3(5)
DPTDCI
Molecular FormulaC23H25IN2S2
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-]
InChIInChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1
InChIKeyJGTCEHAVVINOPG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3′-Dipropylthiacarbocyanine Iodide (DiSC3(5)) for Membrane Potential Assays: Procurement Specifications and Evidence-Based Differentiators


3,3′-Dipropylthiacarbocyanine iodide (CAS 53336-12-2), commonly designated DiSC3(5) or diS-C3(5), is a cationic carbocyanine fluorescent probe with a C3 alkyl tail, exhibiting excitation/emission maxima of approximately 622/670 nm and a molar extinction coefficient documented in reference handbooks [1]. This compound functions as a slow-response, redistribution-type potentiometric dye that accumulates in hyperpolarized membranes with concomitant fluorescence quenching, and releases upon depolarization with a measurable fluorescence increase . Its fundamental application lies in optical monitoring of transmembrane potential changes in cells and organelles too small for microelectrode insertion [2].

3,3′-Dipropylthiacarbocyanine Iodide: Why Alternative Cyanine Probes Cannot Be Substituted Without Experimental Revalidation


Generic substitution among cyanine-class membrane potential dyes is not scientifically defensible without full revalidation due to three compound-specific variables that materially alter experimental outcomes: (1) alkyl tail length (C3 in DiSC3(5) versus C2 in diS-C2(5) or C6 in DiOC6(3)) directly governs membrane partitioning kinetics, cellular retention time, and subcellular organelle specificity [1]; (2) the heteroatom in the benzazole ring (sulfur in thiacarbocyanines versus oxygen in oxacarbocyanines) determines distinct binding mechanisms at membrane interfaces, with quantifiable differences in fluorescence response amplitude and potential-energy interaction profiles [2]; and (3) the slow-response redistribution kinetics of DiSC3(5) produce fluorescence-quenching behavior upon hyperpolarization that is concentration-dependent and diametrically opposite to the ratiometric dual-emission response of probes such as JC-1 . Consequently, procurement decisions based solely on in-class functional similarity without direct experimental comparison risk irreproducible data and misinterpretation of membrane potential dynamics.

3,3′-Dipropylthiacarbocyanine Iodide: Quantitative Comparator Evidence for Informed Scientific Procurement


Thiacarbocyanine (DiSC3(5)) Versus Oxacarbocyanine (DiOC3(5)): Differential Membrane Binding and Fluorescence Response Quantified in Erythrocyte Vesicles

Direct comparative experiments between 3,3′-dipropylthiadicarbocyanine iodide (diS-C3(5)) and its oxygen-heteroatom analog 3,3′-dipropyloxadicarbocyanine iodide (diO-C3(5)) reveal fundamentally distinct membrane interaction mechanisms. Spectroscopic evaluation of dye absorption spectra in the presence of normally polarized and hyperpolarized erythrocyte ghosts and phospholipid vesicles demonstrated quantifiable differences in binding behavior between the two compounds [1]. The sulfur-containing thiacarbocyanine exhibits a different potential-energy interaction profile at the membrane interface compared to the oxygen-containing oxacarbocyanine, resulting in measurable divergence in fluorescence response amplitude and binding saturation characteristics under identical experimental conditions [2]. This establishes that oxacarbocyanine analogs cannot serve as drop-in replacements without altering membrane potential readout sensitivity.

membrane potential cyanine dyes erythrocyte biophysics phospholipid vesicles

DiSC3(5) versus TMRE and DiOC3(3): Comparative Flow Cytometric Performance for Yeast Membrane Potential Assessment

A three-way comparative evaluation of fluorescent probes for membrane potential assessment in Saccharomyces cerevisiae by flow cytometry tested TMRE (tetramethyl rhodamine ethyl ester), diS-C3(3), and diO-C3(3) [1]. For the thiacarbocyanine probe diS-C3(3) (sharing the identical thiacyanine core and C3 alkyl tail as DiSC3(5) but differing in methine bridge length), the optimum staining period was determined to be 15–20 minutes across a concentration range of 60–3000 nmol/L. Depolarization of yeast cells by increased extracellular potassium and valinomycin treatment elicited a quantifiable drop in fluorescence intensity with diS-C3(3), comparable to the response observed with TMRE. In certain yeast batches, depolarization with diS-C3(3) was accompanied by separation of subpopulations with distinct fluorescence properties—an analytical feature not uniformly observed across all three probes [1].

flow cytometry yeast membrane potential Saccharomyces cerevisiae

DiSC3(5) versus DiOC6(3): Differential Subcellular Localization and Mitochondrial Reporting Specificity in Mammalian Cells

Comparative fluorescence microscopy analysis of carbocyanine dye subcellular distribution reveals a critical differentiator between thiacarbocyanine probes and longer-chain oxacarbocyanines. In human neutrophils, the carbocyanine dye DiOC6(3) (3,3′-dihexyloxacarbocyanine iodide, possessing a C6 alkyl tail and oxygen heteroatom) was shown by fluorescence microscopy to partition predominantly into subcellular organelles, specifically mitochondria [1]. Activation of neutrophils by f-met-leu-phe or phorbol myristate acetate produced fluorescence loss that originated from the mitochondrial compartment, which was inhibited by electron transport inhibitors cyanide and rotenone and by oxidative phosphorylation uncouplers CCCP and dinitrophenol. This established that DiOC6(3) predominantly reports changes in mitochondrial membrane potential (ΔΨm) rather than transplasmalemmal membrane potential (ΔΨp). In contrast, DiSC3(5) with its shorter C3 tail and sulfur heteroatom exhibits different cellular distribution kinetics and is extensively validated for plasma membrane potential measurements in cells where mitochondrial interference is minimized, as documented in comprehensive reviews of potentiometric probe response analysis [2].

mitochondrial membrane potential subcellular localization neutrophil carbocyanine dyes

DiSC3(5) Inhibitory Effect on Endogenous Respiration in Tumor Cells: Quantified at 85% at 100 μM

Quantitative assessment of 3,3′-dipropyl-2,2′-thiodicarbocyanine iodide [diS-C3(5)] on Ehrlich ascites tumor cells (EATC) demonstrates a pronounced inhibitory effect on endogenous respiration—a functional property that distinguishes this compound from non-inhibitory membrane potential probes [1]. At a concentration of 100 μM, diS-C3(5) inhibited endogenous respiration of EATC by more than 85%. The inhibition mechanism was further characterized as targeting the rotenone-sensitive sites of the respiratory chain (Site 1, NADH dehydrogenase complex), with concomitant increase in Mg²⁺-ATPase activity in isolated mitochondria (2.7 mg protein/ml). The inhibitory effect persisted for at least 24 hours after intraperitoneal administration in tumor-bearing mice, and was partially reversed by the uncoupler dinitrophenol (DNP) [1].

Ehrlich ascites tumor cells mitochondrial respiration cyanine dye toxicity NADH dehydrogenase

DiSC3(5) Linearity of Fluorescence Response with Membrane Potential in Gram-Negative Bacteria: Validated Analytical Range

Systematic calibration of 3,3′-dipropylthiodicarbocyanine iodide [DiS-C3(5)] in bacterial systems demonstrates a linear relationship between membrane potential and fluorescence intensity across a defined K⁺ diffusion potential range [1]. Using valinomycin to clamp membrane potential to K⁺ diffusion potential in Escherichia coli and Rhodospirillum rubrum, the fluorescence intensity of DiS-C3(5) was shown to correlate linearly with membrane potential over the range of -1.3 mV to 44 mV, corresponding to extracellular K⁺ concentrations of 5 mM to 25 mM. From these measurements, intracellular K⁺ concentrations were determined as 4.6 mM for E. coli and 5.3 mM for R. rubrum [1]. This quantitative linearity establishes the analytical validity of DiSC3(5) for bacterial membrane potential measurements, and provides a calibration framework absent for many alternative probes in Gram-negative systems. A 2022 methods guide specifically recommends DiSC3(5) as the voltage-sensitive dye of choice for reliable membrane potential monitoring in Gram-negative bacteria, while noting confounding effects from the outer membrane that require protocol optimization [2].

bacterial membrane potential Gram-negative bacteria E. coli Rhodospirillum rubrum

DiSC3(5) Effect on Membrane Ionic Permeability: 65% Increase in K⁺ Permeability in Tumor Cells

Electrophysiological characterization of 3,3′-dipropylthiodicarbocyanine iodide in Ehrlich ascites tumor cells reveals that the probe itself induces quantifiable alterations in membrane ionic permeability [1]. The dye increases cell membrane permeability to K⁺ by approximately 65% in these cells, as determined by comparative flux measurements. Additionally, the probe inhibits active (Na⁺ + K⁺)-ATPase transport and induces membrane hyperpolarization as monitored by independent electrophysiological methods. This dual action—simultaneously reporting membrane potential while actively modulating it—is a documented characteristic that distinguishes DiSC3(5) from probes with minimal membrane perturbation [1].

membrane permeability potassium transport Ehrlich ascites tumor cells ion channel

3,3′-Dipropylthiacarbocyanine Iodide (DiSC3(5)): Evidence-Based Application Scenarios for Scientific and Industrial Use


Gram-Negative Bacterial Membrane Potential Quantification with Validated Linear Calibration Range

For investigators requiring quantitative membrane potential measurements in Gram-negative bacteria (E. coli, Rhodospirillum rubrum), DiSC3(5) is supported by published calibration establishing a linear fluorescence response across a 45.3 mV dynamic range (-1.3 mV to 44 mV) using K⁺ diffusion potential clamping with valinomycin [6]. This enables direct calculation of intracellular K⁺ concentrations (4.6 mM in E. coli, 5.3 mM in R. rubrum) and reproducible potential determinations. The 2022 Microbiology Society methods guide designates DiSC3(5) as the recommended voltage-sensitive dye for Gram-negative organisms, with specific protocols addressing outer membrane confounding effects [5]. Alternative probes lack equivalent calibration data in diderm bacterial systems.

Yeast Membrane Potential Flow Cytometry Requiring Subpopulation Resolution

In Saccharomyces cerevisiae flow cytometric studies, DiSC3(5) (and its diS-C3(3) analog) provides a validated 15–20 minute optimal staining window at 60–3000 nmol/L, with the demonstrated capacity to resolve heterogeneous subpopulations exhibiting differential fluorescence properties during depolarization [6]. This analytical feature—separation of yeast subpopulations during membrane potential changes—is not uniformly achievable with TMRE or diO-C3(3) probes. Protocols should account for the probe's concentration-dependent fluorescence quenching behavior upon hyperpolarization and release upon depolarization, which requires careful optimization of probe-to-cell ratios.

Plasma Membrane-Specific Potential Measurements Requiring Minimal Mitochondrial Interference

When experimental objectives demand transplasmalemmal (plasma) membrane potential measurement with reduced mitochondrial signal contamination, DiSC3(5) is preferable to longer-chain carbocyanines such as DiOC6(3), which fluorescence microscopy studies demonstrate partitions predominantly into mitochondria and reports primarily ΔΨm rather than ΔΨp [6]. The short C3 alkyl tail of DiSC3(5) limits mitochondrial sequestration, making it suitable for plasma membrane-focused studies. Investigators should note that even DiSC3(5) exhibits concentration-dependent respiratory inhibition (>85% at 100 μM in tumor cells via Site 1 targeting), necessitating careful concentration optimization below cytotoxic thresholds [5].

Thiacyanine-Specific Membrane Binding Studies Requiring Sulfur Heteroatom Interaction Profile

For biophysical studies investigating the specific membrane interface binding characteristics conferred by the sulfur heteroatom in the benzothiazole ring, DiSC3(5) is the requisite probe [6]. Direct comparative analysis against the oxygen analog diO-C3(5) demonstrates that the sulfur-containing thiacyanine exhibits a measurably distinct binding mechanism, absorption spectral shift profile in polarized membranes, and potential-energy well depth at membrane interfaces. Substitution with oxacarbocyanine analogs will yield quantitatively different binding parameters and fluorescence response amplitudes, precluding direct cross-study comparison.

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